molecular formula C8H19NS3 B3280864 2,2,2-Tris(ethylsulfanyl)ethan-1-amine CAS No. 723734-34-7

2,2,2-Tris(ethylsulfanyl)ethan-1-amine

Cat. No.: B3280864
CAS No.: 723734-34-7
M. Wt: 225.4 g/mol
InChI Key: XVWXMLRDJQTTHG-UHFFFAOYSA-N
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Description

2,2,2-Tris(ethylsulfanyl)ethan-1-amine is a tripodal amine derivative featuring three ethylsulfanyl (–SCH₂CH₃) groups attached to the central carbon of an ethanamine backbone. The sulfur atoms act as soft Lewis bases, enabling coordination with transition metals such as Cu, Pd, or Pt .

Properties

IUPAC Name

2,2,2-tris(ethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXMLRDJQTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(CN)(SCC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine typically involves the reaction of ethanamine with ethylsulfanyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethylthiol and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tris(ethylsulfanyl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can be adjusted to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The ethylsulfanyl groups may play a role in modulating the activity of enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural features and properties of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine and related compounds:

Compound Name Functional Groups Molecular Weight Donor Atoms Key Features Reference
This compound Three –SCH₂CH₃ groups ~221.3 (calc.) S, N Tripodal geometry; soft Lewis basicity -
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine –SCH₂(C₃H₅) group 131.24 S, N Cyclopropyl enhances steric bulk
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine –SCH₂(thiophene) group 173.3 S, N Aromatic thiophene for π-interactions
2-(Ethanesulfinyl)ethan-1-amine hydrochloride –SOCH₂CH₃ group 158.66 S=O, N Sulfinyl group increases polarity
1-[2-(Trifluoromethylsulfanyl)phenyl]ethan-1-amine –SCF₃ group 221.25 S, N Fluorine enhances stability and lipophilicity

Key Observations:

  • Donor Atom Flexibility: Unlike pyrazolyl-based ligands (e.g., tris-2,2,2-(1-pyrazolyl)ethanol in ), sulfur-donor ligands like this compound exhibit softer Lewis basicity, favoring coordination with late transition metals (e.g., Pd, Cu) in redox-active environments.
  • Steric and Electronic Modulation : Substituents like cyclopropyl () or trifluoromethyl () alter steric bulk and electronic properties, impacting metal-ligand bond strength and catalytic activity.

Biological Activity

2,2,2-Tris(ethylsulfanyl)ethan-1-amine, a compound with the molecular formula C9H21N3S3, has garnered interest in the field of medicinal chemistry for its potential biological activities. Despite limited research, preliminary studies suggest various pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The compound features three ethylthio groups attached to a central ethanamine backbone. This unique structure may confer specific biological activities through interactions with biological macromolecules.

Biological Activity Overview

Currently, the biological activity of this compound has not been extensively characterized. However, it has been investigated for its potential antimicrobial and anticancer properties. The following sections summarize the available findings:

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. The efficacy against various bacterial strains and fungi is yet to be quantified but suggests potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research has hinted at possible anticancer effects. The compound's ability to interact with cellular targets could disrupt cancer cell proliferation. However, specific mechanisms of action remain to be elucidated.

As of now, there is no well-defined mechanism of action for this compound due to the scarcity of detailed research. It is hypothesized that the compound may interact with nucleophilic sites on proteins and enzymes due to its electrophilic nature, potentially leading to inhibition of key biological pathways involved in disease processes .

Future Research Directions

Given the preliminary evidence suggesting antimicrobial and anticancer activities, future research should focus on:

  • In Vitro Studies : Conducting assays to evaluate the efficacy against specific pathogens and cancer cell lines.
  • Mechanistic Studies : Elucidating the biochemical pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Toxicological Assessments : Evaluating safety profiles to determine therapeutic windows for potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Tris(ethylsulfanyl)ethan-1-amine
Reactant of Route 2
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